What is 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride?
What is 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride?
An In-depth Technical Guide to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Hydrochloride: A Core Scaffold for Modern Drug Discovery
Executive Summary
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a saturated, bicyclic heterocyclic amine that has emerged as a critical building block in medicinal chemistry and drug development. While the compound itself exhibits limited intrinsic biological activity, its rigid, three-dimensional structure serves as a versatile scaffold for the synthesis of potent and selective therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and, most importantly, the biological significance and applications of its derivatives. Particular focus is given to its role in the development of Gαq protein inhibitors, a novel class of molecules with therapeutic potential in oncology and other signaling-driven diseases. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this important chemical entity in their research programs.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical scaffold is a thorough understanding of its fundamental properties. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride is the acid salt of its free base, a modification that enhances its stability and aqueous solubility, which are favorable characteristics for handling and for certain synthetic applications.
Nomenclature and Key Identifiers
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IUPAC Name: 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride
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CAS Number: 91476-80-1 (often refers to the free base, but also used for the hydrochloride salt in supplier contexts)[1][2][3]
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Synonyms: 5,6,7,8-Tetrahydroimdazo[1,2-A]pyrazine hcl[1]
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Molecular Formula: C₆H₁₀ClN₃[1]
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Molecular Weight: 159.62 g/mol [1]
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InChI Key (Free Base): SWBUHQQTIPEPMK-UHFFFAOYSA-N[4]
Physicochemical Data
The properties of the compound make it suitable for a range of laboratory applications. The solid form and improved solubility of the hydrochloride salt simplify weighing and its use in aqueous or polar protic solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀ClN₃ (Hydrochloride Salt) | [1] |
| C₆H₉N₃ (Free Base) | [3][4] | |
| Molecular Weight | 159.62 g/mol (Hydrochloride Salt) | [1] |
| 123.16 g/mol (Free Base) | [3][4] | |
| Appearance | Solid | [4] |
| Classification | Saturated Heterocyclic Amine |
Synthesis and Manufacturing
The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is most efficiently achieved through the reduction of its aromatic precursor, imidazo[1,2-a]pyrazine. This transformation is a cornerstone of its production, providing a reliable route to the saturated scaffold.
Rationale for Synthetic Strategy
The parent imidazo[1,2-a]pyrazine core can be constructed through various methods, including multicomponent reactions that offer high atom economy.[5][6] However, the most direct and widely cited route to the desired tetrahydro- derivative is the catalytic hydrogenation of the pyrazine ring of the fused aromatic system.[2][7] This approach is favored because it selectively reduces the pyrazine ring while leaving the imidazole ring intact, preserving the core structure needed for further functionalization. Platinum (IV) oxide (PtO₂) and Palladium on Carbon (Pd/C) are common catalysts for this type of reduction.[2][8]
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol describes a validated method for the synthesis of the free base, which can then be converted to the hydrochloride salt. The choice of a platinum catalyst and hydrogen pressure is critical for driving the reaction to completion.
Objective: To synthesize 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine from imidazo[1,2-a]pyrazine.
Materials:
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Imidazo[1,2-a]pyrazine
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2-Methoxyethanol (solvent)
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Platinum (IV) oxide (catalyst)
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Hydrogen gas (H₂)
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Nitrogen gas (N₂)
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Diatomaceous earth (e.g., Celite®)
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Toluene
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Dichloromethane/7N Ammonia in Methanol (95:5, v/v) for chromatography
Procedure:
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Dissolution: Dissolve imidazo[1,2-a]pyrazine (e.g., 7.2 g, 60.44 mmol) in 2-methoxyethanol (100 mL) in a suitable reaction vessel.[2]
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Catalyst Addition: Add Platinum (IV) oxide (e.g., 1.2 g, 5.13 mmol) to the solution.[2]
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Hydrogenation: Transfer the mixture to an autoclave. Pressurize the vessel with hydrogen gas to 4 bar.[2]
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Reaction: Stir the reaction mixture overnight at room temperature.[2] The pressure drop in the autoclave can be monitored to assess reaction progress.
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Workup - Catalyst Removal: Once the reaction is complete, vent the hydrogen and purge the autoclave with nitrogen gas. Filter the reaction mixture through a pad of diatomaceous earth to meticulously remove the platinum catalyst.[2]
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Workup - Solvent Removal: Concentrate the filtrate under reduced pressure. Co-evaporate the residue with toluene to azeotropically remove any remaining 2-methoxyethanol.[2]
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Purification: Purify the crude product by column chromatography using a silica gel stationary phase and an eluent system of dichloromethane with 5% 7N ammonia in methanol to yield the pure 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine free base.[2]
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Salt Formation (Optional): To form the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., ethanol, diethyl ether) and treated with a stoichiometric amount of hydrochloric acid (either as a gas or an ethereal solution) to precipitate the hydrochloride salt, which is then collected by filtration and dried.
Synthetic Workflow Diagram
Caption: Synthetic route from the aromatic precursor to the final hydrochloride salt.
Biological Significance and Mechanism of Action of Derivatives
While the title compound is primarily a building block, its derivatives have shown significant biological activity, most notably as inhibitors of the Gαq protein signaling pathway.[8] Understanding this pathway is key to appreciating the therapeutic potential of this chemical class.
Primary Target: Gαq Protein Inhibition
Heterotrimeric G proteins are critical molecular switches in cellular signal transduction. They are composed of α, β, and γ subunits. The Gα subunit defines the protein's class and downstream signaling cascade. The Gq alpha subunit (Gαq) is responsible for activating phospholipase C (PLC), which initiates a cascade leading to calcium mobilization and protein kinase C (PKC) activation.[8]
Certain derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, such as BIM-46174, have been identified as rare, cell-permeable compounds that can preferentially silence Gαq proteins.[8] This inhibitory action blocks the signal transduction pathway at a critical upstream point, making it a promising strategy for diseases driven by aberrant Gαq signaling, such as certain types of uveal melanoma.[8]
The Gαq Signaling Pathway
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Activation: A ligand binds to a G protein-coupled receptor (GPCR), causing a conformational change.
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G Protein Coupling: The activated GPCR recruits and activates the heterotrimeric Gq protein, promoting the exchange of GDP for GTP on the Gαq subunit.
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Effector Activation: The Gαq-GTP subunit dissociates and activates its downstream effector, phospholipase C-β (PLCβ).
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Second Messenger Production: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
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Downstream Effects: IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC), leading to a wide range of cellular responses.
Gαq Signaling Pathway Diagram
Caption: The Gαq signaling cascade and the point of inhibition by derivative compounds.
Applications in Research and Drug Development
The primary value of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride lies in its role as a foundational scaffold.
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Scaffold for Gαq Inhibitors: Its most prominent application is in the synthesis of Gαq inhibitors.[8] This is a high-interest area for oncology, particularly for cancers with known driver mutations in GNAQ or GNA11 genes.
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Pharmaceutical Intermediates: The core structure is a recognized intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). For instance, related triazolopyrazine structures are key intermediates for the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, used to treat type 2 diabetes.[9]
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Exploring New Biological Space: The imidazo[1,2-a]pyrazine core, in general, has been explored for a wide range of biological activities, including anticancer, antioxidant, and antimicrobial effects.[5][6][10] The tetrahydro- derivative provides a more three-dimensional and flexible starting point compared to its flat, aromatic counterpart, allowing chemists to explore different pharmacophore arrangements and potentially discover novel biological activities.
Safety and Handling
As with any laboratory chemical, proper handling of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is essential for ensuring personnel safety.
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Hazard Identification: The compound is classified as causing skin and serious eye irritation. It may also cause respiratory irritation.[3][11][12][13] Some classifications also list it as harmful or toxic if swallowed.[3][4]
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Recommended Handling:
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Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[11][14]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][14]
Conclusion and Future Outlook
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its true value is realized in the complex and potent derivatives it helps create. Its established role in the synthesis of Gαq inhibitors highlights its importance in targeting previously "undruggable" signaling pathways. Future research will likely focus on expanding the library of derivatives built from this scaffold, optimizing their potency, selectivity, and pharmacokinetic properties, and exploring their therapeutic potential across a wider range of diseases. As our understanding of cellular signaling deepens, the demand for versatile and synthetically accessible scaffolds like this one will only continue to grow.
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MSDS of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[5][10][16]triazolo[4,3-a]pyrazine hydrochloride. Capot Chemical.
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